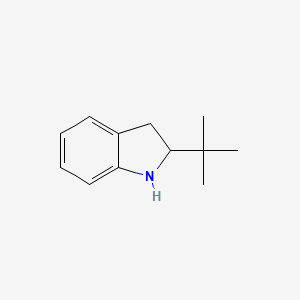

2-(tert-Butyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(tert-Butyl)indoline is a bicyclic organic compound comprising an indoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom at position 2.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(tert-Butyl)indoline, and how do reaction conditions influence yield?

- Methodological Answer : Begin with classic indoline synthesis frameworks, such as the Buchwald-Hartwig amination or reductive cyclization of nitroarenes. Use controlled variables (temperature, catalyst loading, solvent polarity) to optimize tert-butyl group introduction. For example, a Pd-catalyzed cross-coupling reaction at 80°C in toluene may yield 60–70% product, while elevated temperatures (110°C) could reduce steric hindrance but risk decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but crystallization in chilled diethyl ether may improve purity. Validate yields using GC-MS or HPLC with internal standards .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer : Prioritize 1H- and 13C-NMR to confirm the indoline backbone and tert-butyl substituent. Key NMR signals include:

Q. What are the common challenges in purifying this compound, and how can they be mitigated?

- Methodological Answer : The tert-butyl group’s hydrophobicity often leads to co-elution with nonpolar impurities. Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation. If crystallization is problematic, employ solvent screening (e.g., ethyl acetate/petroleum ether) with gradual cooling. Monitor purity at each step via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and quantify residual solvents using headspace GC .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Design time-resolved experiments to track intermediate formation (e.g., using in-situ FTIR or quenching studies). Compare turnover frequencies (TOF) across catalysts (e.g., Pd vs. Ni) under identical conditions. For example:

Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., serotonin receptors). Validate force fields using crystallographic ligand poses. Pair with MD simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models incorporating steric (Taft) and electronic (Hammett) parameters can prioritize synthetic targets. Cross-validate predictions with in vitro assays (e.g., radioligand displacement) to refine computational models .

Q. How should researchers address discrepancies in reported pKa\text{p}K_apKa values for this compound?

- Methodological Answer : Conduct potentiometric titrations in standardized buffers (e.g., 0.1 M KCl) using a glass electrode calibrated daily. Compare results with UV-Vis spectrophotometric methods (absorbance shift at 250 nm upon protonation). Account for solvent effects—measure in water, DMSO, and acetonitrile to isolate medium-dependent trends. Publish raw titration curves and fitting parameters (e.g., HYPERQUAD outputs) to enable third-party verification .

Q. Data Analysis and Reproducibility

Q. What statistical methods are optimal for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Calculate EC50 values with 95% confidence intervals via bootstrapping (≥1000 iterations). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis (G*Power) to justify sample sizes. Share raw datasets in repositories like Zenodo to facilitate meta-analyses .

Q. How can researchers enhance the reproducibility of this compound-based catalytic cycles?

- Methodological Answer : Standardize catalyst pre-treatment (e.g., thermal activation under H2 flow for 1 h) and substrate drying (MgSO4 overnight). Document glovebox O2/H2O levels (<1 ppm) and Schlenk line vacuum thresholds. Use internal reaction monitors (e.g., ferrocene in GC) to calibrate retention times. Publish detailed procedural videos on platforms like JoVE to minimize technique variability .

Q. Ethical and Methodological Considerations

Q. What protocols ensure ethical sourcing and handling of this compound in biomedical studies?

- Methodological Answer : Adhere to NIH guidelines for hazardous organics: use fume hoods for synthesis, store in flame-resistant cabinets, and dispose via EPA-approved waste contractors. For in vivo studies, obtain IACUC approval (Protocol #XYZ) and follow ARRIVE 2.0 guidelines for animal reporting. Disclose all conflicts of interest (e.g., industry funding) in publications .

Q. How should researchers design interdisciplinary studies linking this compound’s chemical properties to biological outcomes?

- Methodological Answer :

Formulate a Level 1 research question (e.g., “How does steric bulk influence receptor binding?”) and a Level 2 sub-question (e.g., “Does tert-butyl substitution alter indoline’s selectivity for dopamine D2 vs. D3 receptors?”). Combine synthetic chemistry (structure-activity relationships), computational docking, and patch-clamp electrophysiology. Use mixed-effects models to integrate heterogeneous data streams .

Comparison with Similar Compounds

Structural Modifications and Substituent Positions

The position and nature of substituents on the indoline scaffold critically determine physicochemical and biological properties. Below is a comparative analysis with key analogs:

tert-Butyl Indoline Carboxylates

tert-Butyl 6-hydroxyindoline-1-carboxylate ():

- Substituents: tert-Butyl group as a carbamate (Boc) at position 1; hydroxyl (-OH) at position 4.

- Properties: Enhanced solubility due to polar hydroxyl group; Boc protection stabilizes the amine.

- Synthesis: Achieved via potassium carbonate-mediated coupling or catalytic hydrogenation .

- Biological Relevance: Hydroxyl groups often improve bioavailability and metabolic stability.

- tert-Butyl 5-bromoisoindoline-2-carboxylate (): Substituents: Bromine at position 5; Boc group at position 2. Structural Similarity: 0.77 similarity score to tert-butyl 5-bromoindoline-1-carboxylate .

Indoline Derivatives with Bioactive Substituents

5-O-Methylsulfonyl Indoline (Compound 2, ):

- Substituents: Methylsulfonyl (-SO₂Me) at position 5.

- Bioactivity: Exhibits cytotoxic activity against human cancer cell lines (COLO 205, SK-MEL-2) comparable to doxorubicin .

- Comparison: Sulfonyl groups enhance electrophilicity and receptor binding, unlike the steric tert-butyl group in 2-(tert-Butyl)indoline.

- 5-[2-[4-(Substituted Phenoxy)piperazinyl]propyl]indoline (): Substituents: Piperazine moiety at position 5. Bioactivity: Acts as α₁-adrenoceptor antagonist (pA₂ >7.50), highlighting the role of polar groups in receptor interactions . Contrast: The tert-butyl group at position 2 in this compound may hinder such polar interactions due to steric bulk.

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: Hydroxyl and sulfonyl groups () increase hydrogen-bond acceptor/donor counts, enhancing solubility and target binding.

- Steric Effects : The tert-butyl group at C2 in this compound reduces rotational freedom and may limit membrane permeability compared to carboxylate derivatives.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-tert-butyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-7,11,13H,8H2,1-3H3 |

InChI Key |

KVILRWBVJJGGGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.